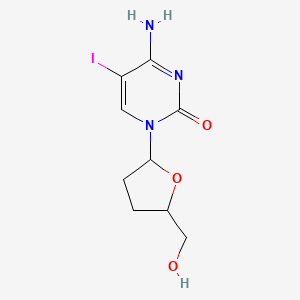
Cytidine,2',3'-dideoxy-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine,2’,3’-dideoxy-5-iodo- is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the replacement of the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and the addition of an iodine atom at the 5’ position of the cytidine molecule. Its chemical formula is C9H12IN3O3, and it is known for its applications in gene sequencing and as an antibiotic, particularly effective against Mycobacterium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine,2’,3’-dideoxy-5-iodo- typically involves the iodination of 2’,3’-dideoxycytidine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 5’ position .
Industrial Production Methods
Industrial production of Cytidine,2’,3’-dideoxy-5-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine,2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Oxo derivatives of the original compound.
Hydrolysis Products: Free cytosine and the corresponding sugar.
Applications De Recherche Scientifique
Cytidine,2’,3’-dideoxy-5-iodo- has a wide range of applications in scientific research:
Gene Sequencing: Used as a chain terminator in DNA sequencing techniques.
Antibiotic: Effective against Mycobacterium, making it useful in the treatment of certain bacterial infections.
Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.
Cancer Research: Studied for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis
Mécanisme D'action
The mechanism of action of Cytidine,2’,3’-dideoxy-5-iodo- involves its incorporation into DNA or RNA chains during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This mechanism is particularly effective in inhibiting the replication of viruses and the growth of rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the iodine atom at the 5’ position.
5-Iodo-2’-deoxycytidine: Contains a hydroxyl group at the 3’ position.
Zalcitabine: Another nucleoside analog used in antiviral therapy.
Uniqueness
Cytidine,2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom at the 5’ position, which enhances its ability to act as a chain terminator in DNA synthesis. This structural modification also contributes to its effectiveness as an antibiotic and antiviral agent .
Propriétés
IUPAC Name |
4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJPSDPTPKJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875804 |
Source


|
| Record name | DIDEOXYCYTIDINE5IODO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)
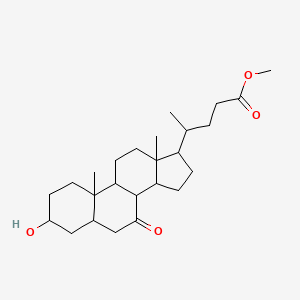
![4-O-[3-hydroxy-2,2-dimethyl-4-[(5-methyl-2-methylidene-1,3-dioxol-4-yl)methoxy]-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-(2-methylpropanoyloxymethoxy)-4-oxobutyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-2,2-dimethyl-4-oxo-4-(2-piperidin-1-ylethoxy)butyl] 1-O-methyl but-2-enedioate;4-O-[3-hydroxy-4-(3-imidazol-1-ylpropoxy)-2,2-dimethyl-4-oxobutyl] 1-O-methyl but-2-enedioate](/img/structure/B13388984.png)
![Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B13388989.png)

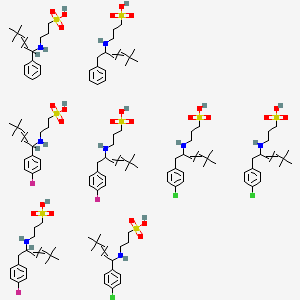
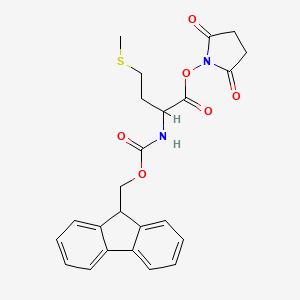
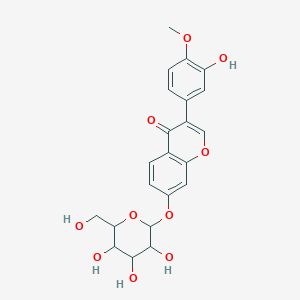
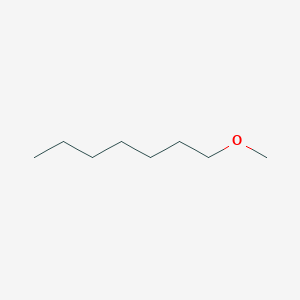
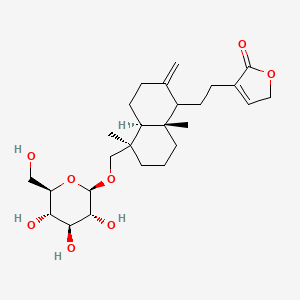
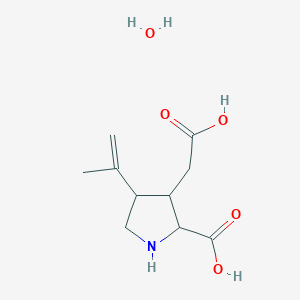
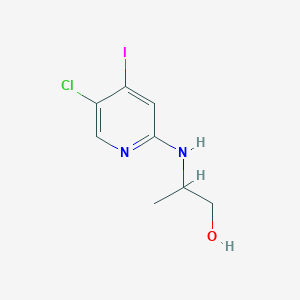
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B13389062.png)
